molecular formula C15H18N2O2 B11855114 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 142207-51-0

7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11855114
CAS No.: 142207-51-0
M. Wt: 258.32 g/mol
InChI Key: AZPUZXBGYLBKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features an indole moiety, a spirocyclic structure, and a dioxane ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spirocyclic structure and the presence of a dioxane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

142207-51-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

7-(1H-indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H18N2O2/c1-2-4-12-11(3-1)9-13(17-12)14-10-15(5-6-16-14)18-7-8-19-15/h1-4,9,14,16-17H,5-8,10H2

InChI Key

AZPUZXBGYLBKPK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.